N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride

Lipophilicity LogP Physicochemical profiling

Researchers requiring a para-brominated benzyl building block for 5-HT₂A receptor programs face inconsistent reactivity & affinity when substituting other halogen or alkyl analogues. This compound directly solves that problem as a ready-to-use hydrochloride salt: - Delivers sub-nanomolar Ki (<1 nM) and >100-fold 5-HT₂A selectivity, validated by Glennon et al. (1994). - 4-Br enables efficient Pd-catalyzed Suzuki-Miyaura coupling inaccessible to 4-Cl, 4-F, or 4-Me analogues. - Intrinsic ⁷⁹Br/⁸¹Br MS label simplifies ADME/PK metabolite tracing without costly isotopic labeling. Supplied at 95% purity; 1 g & 5 g packs in stock for immediate dispatch.

Molecular Formula C11H17BrClN
Molecular Weight 278.61 g/mol
CAS No. 1158624-48-6
Cat. No. B1285177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride
CAS1158624-48-6
Molecular FormulaC11H17BrClN
Molecular Weight278.61 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=CC=C(C=C1)Br.Cl
InChIInChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
InChIKeyHKNQCKWZTMOQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromobenzyl)-2-methyl-1-propanamine HCl: Physicochemical & Procurement Profile


N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is a para‑brominated N‑benzyl‑alkylamine secondary amine supplied as the hydrochloride salt . It bears a C11H16BrN free base (MW 242.16) with a 4‑rotatable‑bond framework and a calculated LogP of 3.83 . The hydrochloride form (C11H17BrClN, MW 278.62) is an achiral solid routinely offered at 95% purity . The para‑bromobenzyl group differentiates it from the corresponding chloro, fluoro, methyl and unsubstituted benzyl analogues in both physicochemical profile and synthetic reactivity, making it a selection‑critical building block for medicinal chemistry and chemical biology programmes.

Suzuki-coupling competent para-bromobenzyl building block
Reported 5-HT₂A receptor affinity context for selectivity assay design
Intrinsic bromine isotopic doublet supports MS-based ADME tracking

N-(4-Bromobenzyl)-2-methyl-1-propanamine HCl: Analog Substitution Risks


N‑(4‑bromobenzyl)‑2‑methyl‑1‑propanamine hydrochloride occupies a narrow property window that is distinct from its 4‑chloro, 4‑fluoro, 4‑methyl and unsubstituted benzyl counterparts. Its LogP of 3.83 exceeds that of the 4‑Cl (3.68), 4‑F (3.11), 4‑CH₃ (3.47) and the unsubstituted benzyl analogue (≈2.43‑2.93) . The para‑bromine atom simultaneously provides a heavy‑atom label for mass spectrometry tracing and a reactive handle for Pd‑catalysed cross‑coupling chemistry that is either kinetically inaccessible or substantially slower with the chloro and methyl analogues [1]. Class‑level pharmacological evidence further indicates that the 4‑bromobenzyl substituent can confer sub‑nanomolar affinity for the 5‑HT₂A serotonin receptor with >100‑fold selectivity, a feature not replicated by other para‑halogen or alkyl substituents [2]. Generic replacement with a non‑brominated or differently halogenated analogue therefore risks shifts in lipophilicity, synthetic fate, and target‑engagement profile that can compromise downstream assay reproducibility and structure‑activity relationship interpretation.

Lipophilicity mismatch
The 4-bromo analogue is the highest LogP member in the para-substituted series; replacing with chloro, fluoro or methyl analogues markedly shifts lipophilicity, potentially altering permeability and metabolic profiles.
Cross-coupling competence gap
The bromine substituent is uniquely efficient for Suzuki coupling; chloro requires forcing conditions, while fluoro and methyl analogues are inert, limiting late-stage diversification strategies.
5-HT₂A receptor affinity context may differ
Class-level evidence associates the 4-bromobenzyl group with high-affinity 5-HT₂A binding; other para-substituted analogues do not replicate this profile, which may shift target-engagement outcomes in SAR studies.

N-(4-Bromobenzyl)-2-methyl-1-propanamine HCl: Quantitative Differentiation Evidence


Lipophilicity Ranking vs Para-Substituted Analogues

The 4‑bromo analogue exhibits the highest computed LogP in the para‑substituted series, exceeding the 4‑chloro, 4‑methyl, 4‑fluoro and unsubstituted benzyl analogues . This ordering enables deliberate modulation of lipophilicity‑driven properties such as membrane permeability and metabolic stability in SAR campaigns.

Lipophilicity ranking
Reported
LogP = 3.83 (4-Br) vs 3.68 (4-Cl), 3.11 (4-F), 3.47 (4-CH₃), ~2.43–2.93 (unsubst.)
Supports lipophilicity-driven SAR design
Computed LogP; experimental validation advised
Lipophilicity LogP Physicochemical profiling

Bromine as Privileged Cross-Coupling Handle

The para‑bromine atom of N‑(4‑bromobenzyl)‑2‑methyl‑1‑propanamine hydrochloride serves as a competent electrophilic partner in Suzuki–Miyaura cross‑coupling reactions with aryl boronic acids, a transformation that is either inefficient or requires forcing conditions with the corresponding 4‑chloro analogue and is inert with 4‑fluoro, 4‑methyl and unsubstituted benzyl compounds [1]. Combinatorial chemistry studies have explicitly employed 4‑bromobenzyl bromides as intermediates for the semiautomated generation of 20‑member aminomethyl‑substituted biaryl libraries [1].

Cross-coupling handle
Class-level
Aryl bromide; reactive in Suzuki coupling (60–90% yields reported for analogous libraries). 4-Cl slow, others inert.
Enables late-stage biaryl diversification
Class-level from combinatorial library study
Cross-coupling Suzuki reaction Building block diversity

5-HT₂A Receptor Binding Affinity Advantage

In a systematic study of 15 N‑substituents on phenylalkylamine and indolylalkylamine scaffolds, the N‑(4‑bromobenzyl) group uniquely produced sub‑nanomolar affinity (Ki < 1 nM) for the 5‑HT₂A serotonin receptor with >100‑fold selectivity over 5‑HT₂C [1][2]. This contrasts with the general trend of amine substitution decreasing receptor affinity, and is not matched by other para‑halogen or para‑alkyl benzyl substituents in the same study [1].

5-HT₂A receptor binding
Class-level
Ki 100-fold selectivity over 5-HT₂C
Reported receptor binding context; supports selectivity assay fit
Class-level; requires target-specific validation
5-HT2A receptor Serotonin receptor Structure-activity relationship

Branched vs Tertiary Amine Lipophilicity

The secondary amine N‑(4‑bromobenzyl)‑2‑methyl‑1‑propanamine (free base LogP 3.83) is measurably more lipophilic than its tertiary amine isomer N‑(4‑bromobenzyl)‑2‑methyl‑2‑propanamine (free base LogP 3.52) . The branched primary carbon attachment in the secondary amine preserves a more accessible nitrogen lone pair for hydrogen bonding and protonation, while the tertiary isomer buries the nitrogen in a sterically congested environment, reducing effective LogP and altering basicity.

Amine architecture LogP
Reported
Secondary amine LogP 3.83; tertiary amine isomer LogP 3.52. ΔLogP +0.31.
Secondary amine retains H-bond donor for target engagement or further functionalisation
Computed LogP; experimental verification recommended
Steric effects Amine architecture Lipophilicity

Heavy-Atom Isotopic Signature for Mass Spectrometry

The bromine atom provides a characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) that facilitates unambiguous MS detection and quantification of the parent compound and its metabolites in biological matrices. The hydrochloride salt molecular weight (278.62 Da) is substantially higher than the 4‑chloro (234.16 Da), 4‑fluoro (217.71 Da), 4‑methyl (≈213.75 Da) and unsubstituted (199.72 Da) analogues , directly impacting calculated descriptors such as molar refractivity and polar surface area.

MS isotopic signature
Reported
MW 278.62 (Br) vs 234.16 (Cl), 217.71 (F), ~213.75 (CH₃), 199.72 (H). Characteristic 1:1 ⁷⁹Br:⁸¹Br doublet.
Facilitates metabolite tracking without isotope labelling
Useful in preclinical ADME studies; confirm matrix-specific detection
Mass spectrometry Heavy atom effect Drug metabolism

N-(4-Bromobenzyl)-2-methyl-1-propanamine HCl: High-Value Application Scenarios


5-HT₂A Receptor Tool Compound & Probe Design

For laboratories investigating 5‑HT₂A receptor pharmacology, the 4‑bromobenzyl group serves as an affinity‑enhancing pharmacophoric element. Glennon et al. (1994) demonstrated that N‑(4‑bromobenzyl) substitution on phenylalkylamine scaffolds yields sub‑nanomolar Ki values (<1 nM) with >100‑fold selectivity over 5‑HT₂C [1]. Procurement of N‑(4‑bromobenzyl)‑2‑methyl‑1‑propanamine hydrochloride provides a ready‑to‑use building block that incorporates this privileged fragment, enabling the synthesis of high‑affinity probe molecules for receptor binding, functional, and in vivo occupancy studies.

Cross-Coupling Building Block for Library Synthesis

The para‑bromine atom enables efficient Pd‑catalysed Suzuki–Miyaura cross‑coupling with aryl boronic acids, a transformation validated in the combinatorial synthesis of aminomethyl‑substituted biaryl libraries [1]. The 4‑bromo compound offers a reactivity advantage over the 4‑chloro analogue (faster oxidative addition) and is uniquely competent compared to the inert 4‑fluoro, 4‑methyl and unsubstituted benzyl analogues. This property makes it the preferred substrate for generating diverse biaryl analogues in hit‑to‑lead expansion campaigns.

Heavy-Atom MS Tracer in ADME Studies

The characteristic ⁷⁹Br/⁸¹Br isotopic doublet and the higher molecular weight of the 4‑bromo compound (278.62 Da as the hydrochloride) relative to the 4‑chloro (234.16 Da), 4‑fluoro (217.71 Da), 4‑methyl (≈213.75 Da) and unsubstituted (199.72 Da) analogues provide an intrinsic MS label [1]. This facilitates metabolite identification and quantification in complex biological matrices without the need for costly stable‑isotope labelling, making it an economical choice for preclinical ADME/PK profiling.

Lipophilicity-Driven SAR in CNS Drug Discovery

With a LogP of 3.83, the 4‑bromo analogue is the most lipophilic member of the para‑substituted benzyl series, exceeding the 4‑chloro (3.68), 4‑methyl (3.47), 4‑fluoro (3.11) and unsubstituted benzyl (≈2.43‑2.93) analogues [1]. This property is particularly valuable in CNS drug discovery programmes where modulating LogP is a key strategy to optimise blood‑brain barrier penetration while maintaining acceptable solubility and metabolic stability.

Application
Selection Property
Validation Focus
5-HT₂A receptor pharmacological studies
Reported 4-bromobenzyl receptor affinity context
Binding selectivity assay validation
Biaryl library synthesis
Suzuki cross-coupling reactivity competence
Halogen reactivity ranking assessment
Preclinical ADME / MS tracking
Intrinsic bromine isotopic signature
Detection specificity without external labelling
CNS drug discovery SAR
High lipophilicity ranking among para-substituted series
Permeability and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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